(3Z)-1-[(4-methylphenyl)methyl]-3-({[(thiophen-2-yl)methyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione
Description
The compound “(3Z)-1-[(4-methylphenyl)methyl]-3-({[(thiophen-2-yl)methyl]amino}methylidene)-3,4-dihydro-1H-2λ⁶,1-benzothiazine-2,2,4-trione” belongs to the benzothiazine class, a heterocyclic scaffold known for its diverse pharmacological activities. Structurally, it features a benzothiazine core substituted with a 4-methylbenzyl group at position 1 and a thiophen-2-ylmethylamino methylidene moiety at position 2. The Z-configuration of the imine bond and the presence of electron-withdrawing sulfonyl groups (trione) likely influence its reactivity and bioactivity.
Properties
IUPAC Name |
(3Z)-1-[(4-methylphenyl)methyl]-2,2-dioxo-3-[(thiophen-2-ylmethylamino)methylidene]-2λ6,1-benzothiazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S2/c1-16-8-10-17(11-9-16)15-24-20-7-3-2-6-19(20)22(25)21(29(24,26)27)14-23-13-18-5-4-12-28-18/h2-12,14,23H,13,15H2,1H3/b21-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHUGMXFNQCIKH-STZFKDTASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNCC4=CC=CS4)S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C/NCC4=CC=CS4)/S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-[(4-methylphenyl)methyl]-3-({[(thiophen-2-yl)methyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Benzothiazine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the benzothiazine ring.
Introduction of the Thiophene Ring: The thiophene ring is introduced through a substitution reaction, where a suitable thiophene derivative reacts with the intermediate compound.
Attachment of the Methylphenyl Group: The methylphenyl group is attached via a Friedel-Crafts alkylation reaction, using a methylphenyl halide and a Lewis acid catalyst.
Final Assembly: The final step involves the condensation of the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(3Z)-1-[(4-methylphenyl)methyl]-3-({[(thiophen-2-yl)methyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, Lewis acids, solvents like dichloromethane or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
(3Z)-1-[(4-methylphenyl)methyl]-3-({[(thiophen-2-yl)methyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione: has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of (3Z)-1-[(4-methylphenyl)methyl]-3-({[(thiophen-2-yl)methyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacological Activity Comparisons
- Antimicrobial Potential: The target compound’s thiophene moiety may improve membrane penetration compared to 4H-1,4-benzothiazines (e.g., antifungal activity against Candida ). However, direct evidence is lacking.
- Anti-Diabetic Activity : Unlike FA2, which inhibits α-glucosidase (IC₅₀ = 12.3 µM) via acetamide interactions , the target compound’s thiophene group may redirect activity toward other targets (e.g., kinase inhibition).
- Anticancer/Antiproliferative Activity: The 4-methylbenzyl group resembles substituents in quino-benzothiazines (), which show antiproliferative effects (IC₅₀ = 5–10 µM in SNB-19 cells) . The Z-configuration of the imine bond may further modulate DNA intercalation or topoisomerase inhibition.
Mechanistic and Conformational Insights
- Conformational Stability : Benzylidene benzothiazines () undergo AM1-optimized conformational analysis, revealing planar geometries that enhance binding to hydrophobic pockets . The target compound’s trione groups may rigidify the structure, reducing conformational flexibility compared to FA2.
Biological Activity
The compound (3Z)-1-[(4-methylphenyl)methyl]-3-({[(thiophen-2-yl)methyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione is a complex organic molecule belonging to the benzothiazine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, analgesic, and anti-inflammatory properties.
Chemical Structure and Synthesis
This compound features a unique structure composed of a benzothiazine core, a thiophene ring, and a methylphenyl group. The synthesis typically involves several steps:
- Formation of the Benzothiazine Core : Cyclization of appropriate precursors.
- Introduction of the Thiophene Ring : Through substitution reactions with thiophene derivatives.
- Attachment of the Methylphenyl Group : Via Friedel-Crafts alkylation.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can alter the activity of cell surface receptors, affecting cellular signaling.
- Gene Expression Regulation : Influences the expression of genes related to various biological processes.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzothiazine have shown effectiveness against various bacterial strains, suggesting that (3Z)-1-[(4-methylphenyl)methyl]-3-({[(thiophen-2-yl)methyl]amino}methylidene) may also possess similar activity.
Analgesic and Anti-inflammatory Properties
Research on related benzothiazine compounds has demonstrated their potential as non-steroidal anti-inflammatory drugs (NSAIDs). These compounds inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. The proposed mechanism involves blocking the conversion of arachidonic acid to prostaglandins, thereby reducing pain and inflammation.
Case Studies
- Study on Benzothiazine Derivatives :
- Antimicrobial Screening :
Comparative Analysis with Similar Compounds
To better understand the biological activity of (3Z)-1-[(4-methylphenyl)methyl]-3-({[(thiophen-2-yl)methyl]amino}methylidene), it is useful to compare it with other related compounds:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (3Z)-1-[(4-methylphenyl)methyl]-3,4-dihydro-1H-2λ⁶,1-benzothiazine derivatives, and how can they be adapted for the target compound?
- Methodology : Multi-step synthesis typically involves:
Condensation reactions : Reacting thiophen-2-ylmethylamine with aldehydes to form Schiff base intermediates .
Cyclization : Using reagents like triethylamine or piperidine in ethanol under reflux to form the benzothiazine core .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) .
- Key Parameters : Monitor reaction progress via TLC and optimize pH/temperature to minimize byproducts .
Q. Which spectroscopic techniques are critical for characterizing the compound’s structure and purity?
- Core Techniques :
- NMR Spectroscopy : Assign Z/E isomerism using ¹H and ¹³C NMR chemical shifts (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 160–170 ppm for carbonyl groups) .
- X-ray Crystallography : Confirm stereochemistry and hydrogen bonding patterns (e.g., C=O⋯H–N interactions) .
- Mass Spectrometry : Validate molecular weight via HRMS (ESI+) with <2 ppm error .
Q. How can in vitro biological activity assays be designed to evaluate this compound’s pharmacological potential?
- Protocols :
- Antimicrobial Testing : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values .
- Anticancer Screening : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) at 10–100 µM concentrations .
- Enzyme Inhibition : Measure IC₅₀ against COX-2 or α-glucosidase using spectrophotometric methods .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOE effects or shifting carbonyl signals)?
- Approaches :
- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational exchange in the benzothiazine ring .
- DFT Calculations : Compare computed (B3LYP/6-311+G**) and experimental IR/¹³C NMR shifts to assign tautomeric forms .
- Cocrystallization : Co-crystallize with heavy atoms (e.g., iodine) to enhance X-ray resolution and clarify ambiguous geometries .
Q. How can reaction conditions be optimized to improve yield and selectivity in large-scale synthesis?
- DOE (Design of Experiments) :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., L-proline) to accelerate imine formation .
- Solvent Systems : Compare polar aprotic (DMF, DMSO) vs. protic (ethanol, methanol) solvents for cyclization efficiency .
- Microwave Assistance : Reduce reaction time from 24h to 2h under 100°C/150W irradiation .
Q. What computational tools are effective for predicting binding modes with biological targets (e.g., DNA topoisomerase II)?
- Workflow :
Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (PDB: 1ZXM) .
MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes .
Pharmacophore Mapping : Identify critical H-bond donors (NH) and π-π stacking motifs (thiophene ring) .
Q. How can conflicting results in biological assays (e.g., high in vitro activity but low in vivo efficacy) be addressed?
- Troubleshooting :
- ADME Profiling : Measure logP (octanol/water) to assess bioavailability; modify substituents (e.g., –OCH₃ to –CF₃) to enhance membrane permeability .
- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites in hepatocyte incubations .
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) to improve solubility and sustained release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
